![molecular formula C18H18FN3O3 B6490868 1-(2-fluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891097-19-1](/img/structure/B6490868.png)
1-(2-fluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
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Overview
Description
1-(2-Fluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, also known as FMOP, is a synthetic compound with a wide range of applications in scientific research. Its unique chemical structure and properties make it an ideal candidate for use in various laboratory experiments.
Scientific Research Applications
1-(2-fluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has been used in a variety of scientific research applications, including drug discovery, molecular biology, and biochemistry. It has been used as a key component in the synthesis of various drugs and compounds, such as antifungal agents, antibiotics, and anti-inflammatory agents. It has also been used as a reagent in the synthesis of various biomolecules, such as DNA and RNA, and as a substrate in protein kinase assays.
Mechanism of Action
The exact mechanism of action of 1-(2-fluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is not fully understood. However, it is believed to interact with proteins by forming covalent bonds with them, which can lead to changes in the structure and function of the proteins. In addition, 1-(2-fluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has been found to inhibit the activity of certain enzymes, such as tyrosine kinases, which can lead to changes in the activity of other proteins and enzymes.
Biochemical and Physiological Effects
1-(2-fluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, such as tyrosine kinases, and to inhibit the activity of certain proteins, such as cyclooxygenase-2. In addition, 1-(2-fluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has been found to have an anti-inflammatory effect, as well as an inhibitory effect on the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
1-(2-fluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a relatively stable compound, making it well-suited for use in laboratory experiments. In addition, it is easy to synthesize and can be purified using a recrystallization process. However, 1-(2-fluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is not suitable for use in certain types of experiments, such as those involving high temperatures or organic solvents.
Future Directions
The potential future directions for 1-(2-fluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea are numerous. It could be used in the development of new drugs and compounds, as well as in the synthesis of various biomolecules. In addition, it could be used to study the effects of various drugs and compounds on cells and tissues. Furthermore, 1-(2-fluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea could be used to study the interaction between proteins and other molecules, as well as to study the effects of different environmental factors on cells and tissues. Finally, 1-(2-fluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea could be used to study the effects of various drugs on the immune system and to develop new treatments for various diseases.
Synthesis Methods
1-(2-fluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is synthesized from the reaction between 2-fluorophenylhydrazine and 3-methoxyacetophenone. This reaction is catalyzed by a base such as potassium carbonate, and the product is purified by a recrystallization process. The yield of 1-(2-fluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea from this reaction is typically around 80%.
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-25-14-6-4-5-13(10-14)22-11-12(9-17(22)23)20-18(24)21-16-8-3-2-7-15(16)19/h2-8,10,12H,9,11H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRZHJMFFVIGBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
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